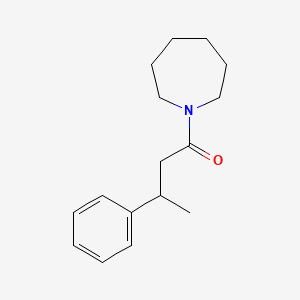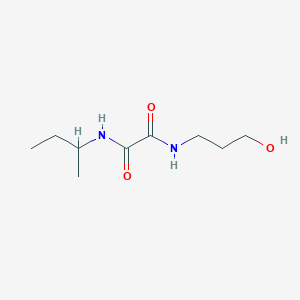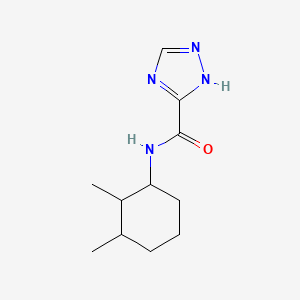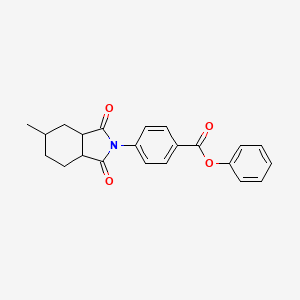![molecular formula C19H21NO3 B3975536 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3975536.png)
2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate
Overview
Description
2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate, also known as fenofibrate, is a synthetic drug that belongs to the class of fibrates. It is widely used in the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, such as high levels of triglycerides and low-density lipoprotein (LDL) cholesterol. Fenofibrate works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and reduces the production of triglycerides and LDL cholesterol.
Mechanism of Action
Fenofibrate works by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation, decreased triglyceride synthesis, and increased clearance of triglyceride-rich lipoproteins. Fenofibrate also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have several biochemical and physiological effects, including:
- Reduction of triglycerides, LDL cholesterol, and total cholesterol levels
- Increase of HDL cholesterol levels
- Improvement of insulin sensitivity and glucose metabolism
- Reduction of inflammation and oxidative stress
- Improvement of endothelial function and vascular health
Advantages and Limitations for Lab Experiments
Fenofibrate has several advantages for lab experiments, including its well-established mechanism of action, availability of commercial sources, and extensive research on its pharmacology and toxicology. However, 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate also has some limitations, such as its potential for off-target effects and interactions with other drugs, as well as the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate, including:
- Investigation of its potential benefits in other conditions, such as neurodegenerative diseases and cancer
- Development of new formulations and delivery methods to improve its efficacy and safety
- Exploration of its mechanisms of action and interactions with other signaling pathways
- Evaluation of its long-term effects on cardiovascular outcomes and mortality
- Identification of biomarkers for patient selection and monitoring of treatment response.
In conclusion, 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate is a synthetic drug that has been widely used for the treatment of dyslipidemia and related cardiovascular diseases. Its mechanism of action involves activation of PPARα, which regulates lipid metabolism and has anti-inflammatory and antioxidant effects. Fenofibrate has several biochemical and physiological effects, and has been extensively studied for its therapeutic benefits. However, further research is needed to explore its potential benefits in other conditions and to identify biomarkers for patient selection and monitoring.
Scientific Research Applications
Fenofibrate has been extensively studied for its therapeutic effects on dyslipidemia and related cardiovascular diseases. It has been shown to reduce the levels of triglycerides, LDL cholesterol, and total cholesterol, while increasing the levels of high-density lipoprotein (HDL) cholesterol. Fenofibrate has also been studied for its potential benefits in other conditions, such as diabetes, non-alcoholic fatty liver disease, and Alzheimer's disease.
properties
IUPAC Name |
[2-(4-phenylbutan-2-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(12-13-16-8-4-3-5-9-16)20-19(22)17-10-6-7-11-18(17)23-15(2)21/h3-11,14H,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKBKPZIAISPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide](/img/structure/B3975457.png)
![1-[2-(3-methylphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975460.png)
acetate](/img/structure/B3975461.png)

![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3975465.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3975473.png)
![5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3975484.png)


![methyl N-[(7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]phenylalaninate](/img/structure/B3975496.png)



![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B3975528.png)